Cas no 620563-30-6 (3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide)

3-Methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide is a complex aromatic amide derivative characterized by its unique structural framework incorporating methoxy and phenoxy substituents. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or specialty polymers. Its bifunctional design, featuring both amide and formamido linkages, allows for versatile reactivity in coupling reactions or as a building block for heterocyclic systems. The presence of electron-donating methoxy groups may enhance solubility in organic solvents, facilitating purification and downstream modifications. Its rigid aromatic backbone suggests utility in materials science for designing high-performance polymers or liquid crystals. Further research is warranted to explore its full synthetic and industrial applications.
3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide structure
620563-30-6 structure
Product Name:3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide
CAS No:620563-30-6
MF:C29H26N2O5
MW:482.527147769928
CID:5946667
PubChem ID:2139840
Update Time:2025-06-03

3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide
    • Benzamide, N,N'-[(3-phenoxyphenyl)methylene]bis[3-methoxy-
    • 620563-30-6
    • 3-methoxy-N-{[(3-methoxyphenyl)formamido](3-phenoxyphenyl)methyl}benzamide
    • F1460-0443
    • AKOS002719890
    • N,N'-((3-phenoxyphenyl)methylene)bis(3-methoxybenzamide)
    • 3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide
    • Inchi: 1S/C29H26N2O5/c1-34-24-14-7-10-21(18-24)28(32)30-27(31-29(33)22-11-8-15-25(19-22)35-2)20-9-6-16-26(17-20)36-23-12-4-3-5-13-23/h3-19,27H,1-2H3,(H,30,32)(H,31,33)
    • InChI Key: VICNZGZTXSNKHR-UHFFFAOYSA-N
    • SMILES: C(NC(=O)C1=CC=CC(OC)=C1)(NC(=O)C1=CC=CC(OC)=C1)C1=CC=CC(OC2=CC=CC=C2)=C1

Computed Properties

  • Exact Mass: 482.18417193g/mol
  • Monoisotopic Mass: 482.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 85.9Ų

Experimental Properties

  • Density: 1.222±0.06 g/cm3(Predicted)
  • Boiling Point: 703.4±60.0 °C(Predicted)
  • pka: 12.45±0.46(Predicted)

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Additional information on 3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide

Comprehensive Analysis of 3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide (CAS No. 620563-30-6)

3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide (CAS No. 620563-30-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its methoxy and benzamide functional groups, is often studied for its role in modulating biological pathways. Researchers are particularly interested in its molecular interactions and binding affinities, which make it a candidate for drug development and therapeutic interventions.

The chemical structure of 3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide features a phenoxyphenyl backbone, which is known for its stability and versatility in synthetic chemistry. The presence of methoxy groups enhances its solubility and bioavailability, critical factors in drug formulation. Recent studies have explored its potential as a kinase inhibitor, a hot topic in oncology research, where targeted therapies are increasingly sought after. This aligns with current trends in personalized medicine and precision drug design.

In the context of green chemistry, 620563-30-6 has also been evaluated for its environmental impact. With growing consumer and regulatory focus on sustainable synthesis, researchers are optimizing its production to minimize waste and energy consumption. This addresses frequently searched queries like "eco-friendly chemical synthesis" and "green alternatives in pharma", reflecting the industry's shift toward sustainability.

Another area of interest is the compound's potential in neuropharmacology. Preliminary data suggest it may interact with neurotransmitter receptors, sparking discussions about its utility in treating neurological disorders. This ties into popular searches such as "new treatments for neurodegenerative diseases" and "innovative CNS drug candidates", highlighting its relevance in cutting-edge medical research.

From a technical standpoint, 3-methoxy-N-{(3-methoxyphenyl)formamido(3-phenoxyphenyl)methyl}benzamide requires advanced analytical techniques for characterization, such as HPLC and NMR spectroscopy. These methods ensure purity and consistency, which are paramount in pharmaceutical applications. The compound's stability under various pH conditions is another frequently studied aspect, as it influences formulation strategies.

In summary, CAS No. 620563-30-6 represents a multifaceted compound with promising applications across drug discovery, environmental science, and neuroscience. Its structural complexity and functional adaptability make it a subject of ongoing research, resonating with contemporary scientific and industrial priorities. As the demand for novel bioactive molecules grows, this compound is poised to remain a key player in advanced chemical and pharmacological studies.

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